1-(7-Aminoindolin-1-yl)ethanone
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Overview
Description
“1-(7-Aminoindolin-1-yl)ethanone” is a chemical compound with the molecular formula C10H12N2O . It belongs to the class of aminoindolinone compounds, which are derivatives of indole and indoline.
Synthesis Analysis
The compound can be synthesized via various chemical methods, including one-pot, multi-step, and microwave-assisted reactions . The most common approach involves the cyclization of 4-nitrophenylhydrazine with 2,3-dihydroindole-2-one, followed by the reduction of the nitro group to an amino group.
Molecular Structure Analysis
The molecular weight of “this compound” is 176.22 g/mol . Its structure includes an indoline ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .
Physical And Chemical Properties Analysis
The compound is a yellowish crystalline solid, slightly soluble in water but highly soluble in polar organic solvents such as methanol, ethanol, and DMSO . It has a UV absorption maximum at 375 nm and a fluorescence emission maximum at 455 nm.
Scientific Research Applications
Antifungal and Antibacterial Activities
- Synthesis and Antifungal Activity : Novel metal complexes of a related compound, APEHQ, showed significant antifungal activity against various fungi, suggesting potential antifungal applications for 1-(7-Aminoindolin-1-yl)ethanone derivatives (Raj & Patel, 2015).
- Antibacterial Properties : Microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone and its derivatives showed significant antibacterial activity, indicating potential in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
- Antimicrobial Activity of Novel Derivatives : Synthesis of novel derivatives of related compounds showed considerable antimicrobial properties against Gram-positive and Gram-negative bacteria, pointing towards similar potential for this compound derivatives (Wanjari, 2020).
Cancer Research
- Inhibition of HIV-1 Replication : Derivatives of a related compound were identified as inhibitors of HIV-1 replication, hinting at possible applications in cancer research (Che et al., 2015).
- Cytotoxic Evaluation for Cancer Therapy : Certain derivatives demonstrated high cytotoxicity against human breast and prostate cancer cell lines, suggesting potential for this compound in cancer therapy (Aboul-Enein et al., 2017).
Miscellaneous Applications
- Photophysics and Fluorescence Studies : Studies on 1-(4'-amino-biphenyl-4-yl)-ethanone, a compound structurally related to this compound, revealed significant edge-excitation-red-shift of fluorescence, suggesting potential applications in material science and photophysics (Ghoneim, 2001).
Mechanism of Action
The mechanism of action of “1-(7-Aminoindolin-1-yl)ethanone” is not clear from the available information.
Safety and Hazards
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(7-Aminoindolin-1-yl)ethanone change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained anti-tumor and anti-inflammatory properties.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its biological activities, including its anti-tumor and anti-inflammatory properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
properties
IUPAC Name |
1-(7-amino-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSYJCQFOKJSFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370629 |
Source
|
Record name | 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51501-31-6 |
Source
|
Record name | 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(7-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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